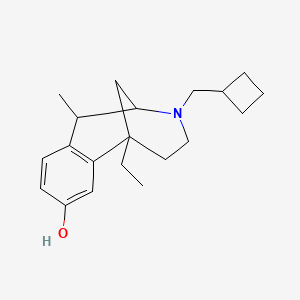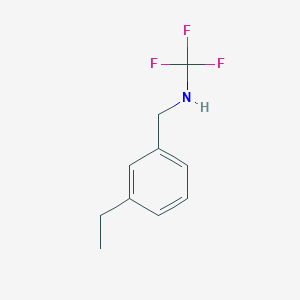
3-(1-Hydroxy-cyclobutyl)-benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Hydroxycyclobutyl)benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
準備方法
The synthesis of 3-(1-hydroxycyclobutyl)benzenesulfonamide typically involves the reaction of a cyclobutyl derivative with a benzenesulfonamide precursor. One common method includes the intramolecular cyclization rearrangement reaction of a chloroacetamide derivative when treated with ammonium . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
3-(1-Hydroxycyclobutyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfonic acids, while reduction could lead to the formation of amines.
科学的研究の応用
3-(1-Hydroxycyclobutyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(1-hydroxycyclobutyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it can inhibit carbonic anhydrase enzymes by binding to the active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer .
類似化合物との比較
3-(1-Hydroxycyclobutyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
Sulfamethazine: Used as an antibacterial agent.
Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.
N-Butyl-Benzenesulfonamide: Known for its use in various industrial applications.
The uniqueness of 3-(1-hydroxycyclobutyl)benzenesulfonamide lies in its specific structural features, such as the cyclobutyl group, which can impart distinct biological activities and chemical reactivity compared to other benzenesulfonamide derivatives .
特性
CAS番号 |
210826-68-9 |
|---|---|
分子式 |
C10H13NO3S |
分子量 |
227.28 g/mol |
IUPAC名 |
3-(1-hydroxycyclobutyl)benzenesulfonamide |
InChI |
InChI=1S/C10H13NO3S/c11-15(13,14)9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7,12H,2,5-6H2,(H2,11,13,14) |
InChIキー |
PRPORCDSNOGXLR-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C2=CC(=CC=C2)S(=O)(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2(1H)-Pyridinone, 5-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-1,3,4-trimethyl-](/img/structure/B13964878.png)


![[1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine](/img/structure/B13964895.png)
![2-(2-Amino-3-methylbutanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13964898.png)

![Benzyl 2-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13964907.png)


![4'-Methoxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B13964913.png)




